molecular formula C6H11Cl2N3 B7798618 1,2,3-Triaminobenzene dihydrochloride CAS No. 66046-54-6

1,2,3-Triaminobenzene dihydrochloride

Cat. No.: B7798618
CAS No.: 66046-54-6
M. Wt: 196.07 g/mol
InChI Key: NBGQUVUJRKOASR-UHFFFAOYSA-N
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Description

1,2,3-Triaminobenzene dihydrochloride is an organic compound with the molecular formula C6H11Cl2N3. It is a derivative of triaminobenzene, where three amino groups are attached to a benzene ring, and it is stabilized as a dihydrochloride salt. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

1,2,3-Triaminobenzene dihydrochloride can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 2,4-dinitroaniline in the presence of a mono- or di-carboxylic acid. This method yields high purity and high yield of the desired product . Another method involves the reduction of nitrobenzene derivatives using reducing agents such as sodium sulfite or ferrous sulfide in hydrochloric acid .

Chemical Reactions Analysis

1,2,3-Triaminobenzene dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1,2,3-Triaminobenzene dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3-Triaminobenzene dihydrochloride involves its interaction with molecular targets through its amino groups. These interactions can lead to the formation of stable complexes with metals or other organic molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

1,2,3-Triaminobenzene dihydrochloride can be compared with other similar compounds such as:

This compound stands out due to its specific arrangement of amino groups, which imparts unique reactivity and makes it valuable for specific applications in organic synthesis and material science.

Properties

IUPAC Name

benzene-1,2,3-triamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH/c7-4-2-1-3-5(8)6(4)9;;/h1-3H,7-9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGQUVUJRKOASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66046-54-6
Record name 1,2,3-Triaminobenzene dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066046546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3-Triaminobenzene dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2,3-TRIAMINOBENZENE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ3YR4PD34
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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